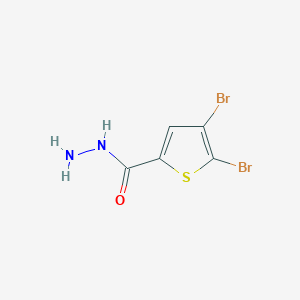

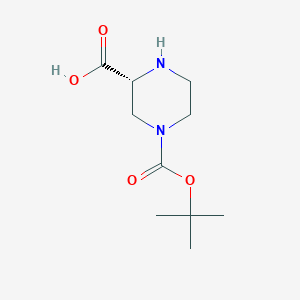

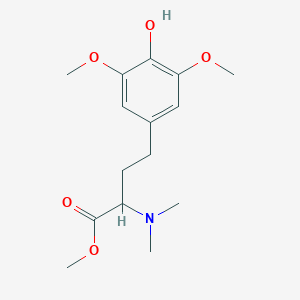

![molecular formula C7H8N4O B062442 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 175965-65-8](/img/structure/B62442.png)

8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Application Summary

In medicinal chemistry, this compound is utilized for its potential as a pharmacophore in drug design due to its nitrogen-containing heterocyclic structure, which is common in biologically active molecules .

Methods of Application

Researchers employ methods like microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides to create derivatives of 1,2,4-triazolo[1,5-a]pyridine . These methods are valued for their broad substrate scope and functional group tolerance.

Results and Outcomes

The synthesized compounds have shown activities as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors, which are significant in the treatment of disorders like cardiovascular diseases, type 2 diabetes, and hyperproliferative disorders .

Material Science

Application Summary

In material science, 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine derivatives are explored for their applications in creating new materials due to their stable heterocyclic structure .

Methods of Application

The compound is synthesized under microwave conditions and later functionalized for use in material sciences, demonstrating its utility in creating novel materials .

Results and Outcomes

The outcomes in material science are not explicitly detailed in the available literature, but the compound’s potential in this field is acknowledged due to its versatile structure .

Organic Chemistry

Application Summary

Organic chemists focus on the synthesis of fused heterocyclic compounds like 1,2,4-triazolo[1,5-a]pyridine for their significant presence in natural products with biological activities .

Methods of Application

Synthesis techniques involve eco-friendly and catalyst-free methods, highlighting the importance of sustainable practices in organic chemistry .

Results and Outcomes

The synthesized compounds are used as building blocks for further chemical reactions and have broad applications due to their good yields and functional group tolerance .

Pharmacology

Application Summary

Pharmacological studies investigate the therapeutic potential of triazolo[1,5-a]pyridine derivatives as inhibitors of enzymes like Janus kinases, which are targets for treating various diseases .

Methods of Application

Pharmacological applications involve synthesizing and testing derivatives for their inhibitory activities against specific biological targets .

Results and Outcomes

The derivatives have shown moderate antiproliferative activities against cancer cells, with IC50 values indicating their potential as therapeutic agents .

Biochemistry

Application Summary

Biochemists study the interaction of triazolo[1,5-a]pyridine derivatives with biological systems, such as their role as ligands in metal coordination compounds .

Methods of Application

Biochemical applications include the study of the compound’s interactions with proteins and other biomolecules, often using spectroscopic and analytical techniques .

Results and Outcomes

The results include understanding the biochemical pathways and mechanisms by which these compounds exert their biological effects .

Analytical Chemistry

Application Summary

Analytical chemists utilize triazolo[1,5-a]pyridine derivatives in the development of analytical methods for detecting and quantifying biological substances .

Methods of Application

Methods include the use of these compounds as standards or reagents in chromatographic and spectroscopic techniques .

Results and Outcomes

The outcomes contribute to the advancement of analytical methodologies, improving the detection and analysis of complex biological samples .

This analysis provides a detailed overview of the diverse applications of 8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine in various scientific fields, highlighting its significance in research and development.

Neuropharmacology

Application Summary

In neuropharmacology, this compound is studied for its potential effects on the central nervous system, particularly in the modulation of neurotransmitter receptors .

Methods of Application

The compound is used in assays to determine its affinity and efficacy at various neurotransmitter receptors, employing techniques such as radioligand binding assays and electrophysiological recordings .

Results and Outcomes

Findings suggest that derivatives of this compound may have therapeutic potential in neurological disorders, such as anxiety and depression, by modulating receptor activity .

Environmental Chemistry

Application Summary

Environmental chemists explore the degradation products and environmental fate of triazolo[1,5-a]pyridine derivatives, assessing their impact on ecosystems .

Methods of Application

Studies involve simulating environmental conditions to observe the breakdown and transformation of the compound, using advanced chromatography and mass spectrometry techniques .

Results and Outcomes

Results provide insights into the compound’s persistence and potential bioaccumulation, guiding environmental risk assessments .

Agricultural Chemistry

Application Summary

In agricultural chemistry, the compound’s derivatives are investigated for their use as agrochemicals, such as pesticides or herbicides .

Methods of Application

The application involves synthesizing derivatives and testing their efficacy on various plant pests and weeds, often in controlled field trials .

Results and Outcomes

Some derivatives have shown promise in controlling agricultural pests, contributing to the development of new agrochemicals .

Veterinary Medicine

Application Summary

Veterinary medicine research focuses on the use of triazolo[1,5-a]pyridine derivatives as veterinary drugs to treat diseases in animals .

Methods of Application

Derivatives are formulated into suitable veterinary formulations and tested in animal models for efficacy and safety .

Results and Outcomes

Trials indicate potential for these compounds to be developed into veterinary medicines, with some showing effectiveness against parasitic infections in livestock .

Chemical Engineering

Application Summary

Chemical engineers utilize the compound in process development, particularly in the synthesis of complex molecules for industrial applications .

Methods of Application

The compound is used in pilot-scale syntheses, optimizing reaction conditions and scaling up production processes .

Results and Outcomes

The work aids in the development of efficient and cost-effective industrial synthesis routes for chemicals .

Computational Chemistry

Application Summary

Computational chemists use the compound in molecular modeling studies to predict its properties and interactions at the atomic level .

Methods of Application

Simulations such as density functional theory (DFT) and molecular dynamics are used to understand the compound’s behavior in various environments .

Results and Outcomes

The computational studies provide valuable data for predicting the compound’s reactivity and stability, which is crucial for its applications in other fields .

This extended analysis covers a wide range of applications for “8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine”, demonstrating its versatility and importance in scientific research.

Antifungal and Antibacterial Agents

Application Summary

This compound is being researched for its potential use as an antifungal and antibacterial agent, with studies focusing on its efficacy against various pathogens .

Methods of Application

The compound is tested against a range of fungal and bacterial strains to assess its inhibitory effects, often using disk diffusion and MIC (Minimum Inhibitory Concentration) assays .

Results and Outcomes

Some derivatives have shown promising results, exhibiting significant inhibitory activity against pathogens like Cryptococcus and Candida species, compared to reference drugs .

Cardiovascular Research

Application Summary

In cardiovascular research, derivatives of this compound are evaluated for their potential to act as therapeutic agents for heart diseases .

Methods of Application

The methods include in vitro assays to test the efficacy of the compound in modulating heart-related enzymes and in vivo models to observe its effects on cardiovascular health .

Results and Outcomes

The research has identified certain derivatives that target fatty acid-binding proteins (FABPs), which are associated with coronary heart disease and diabetes, suggesting a therapeutic potential .

Antiparasitic Applications

Application Summary

The compound’s derivatives are also being explored for their antiparasitic activities, particularly in the treatment of diseases affecting livestock and humans .

Methods of Application

These studies involve synthesizing derivatives and testing them against various parasitic organisms, using assays to determine their effectiveness .

Results and Outcomes

Early results indicate that some derivatives could be developed into antiparasitic drugs, showing effectiveness in preliminary tests .

Metal Coordination Chemistry

Application Summary

Researchers are investigating the use of this compound in metal coordination chemistry due to its ability to act as a ligand .

Methods of Application

The compound is used to synthesize coordination compounds with metals, and their properties are studied using techniques like X-ray crystallography and spectroscopy .

Results and Outcomes

The studies have led to a better understanding of the interactions between the compound and metals, which is important for the development of metal-based drugs .

Chemical Synthesis and Catalysis

Application Summary

This compound is utilized in chemical synthesis and catalysis, particularly in reactions that form complex organic molecules .

Methods of Application

It is used as a catalyst or intermediate in various organic reactions, with researchers focusing on optimizing conditions for maximum efficiency .

Results and Outcomes

The compound has been shown to facilitate reactions with good yields, demonstrating its utility in the synthesis of a wide range of organic compounds .

Computational Drug Design

Application Summary

In computational drug design, the compound is used to model interactions with biological targets, aiding in the development of new drugs .

Methods of Application

Computational techniques like molecular docking and virtual screening are employed to predict how the compound and its derivatives interact with proteins and other drug targets .

Results and Outcomes

The computational studies have provided insights that guide the synthesis of new derivatives with improved biological activity and selectivity .

Propiedades

IUPAC Name |

8-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-12-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWVYDCURGHICU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CN2C1=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461539 | |

| Record name | 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine | |

CAS RN |

175965-65-8 | |

| Record name | 8-METHOXY-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

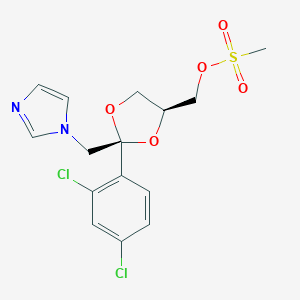

![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)

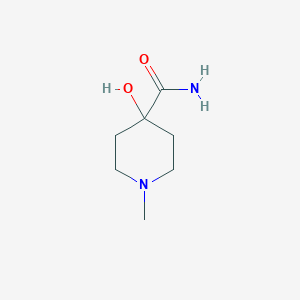

![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)